molecular formula C13H15FN2O2S2 B12221707 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12221707
M. Wt: 314.4 g/mol
InChI Key: NAWCTXDTMIDZMO-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound characterized by its unique thiazole ring structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its specific thiazole ring structure and the presence of both fluorophenyl and thieno groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15FN2O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H15FN2O2S2/c14-10-3-1-9(2-4-10)5-6-16-11-7-20(17,18)8-12(11)19-13(16)15/h1-4,11-12,15H,5-8H2

InChI Key

NAWCTXDTMIDZMO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2CCC3=CC=C(C=C3)F

Origin of Product

United States

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